Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(cyclohexylmethyl)-N-(2-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the tert-butyl group.
Reduction: Reduction reactions may target the carbamate group, leading to the formation of amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the tert-butyl group can lead to the formation of tert-butyl alcohol.
Reduction: Reduction of the carbamate group can yield N-(cyclohexylmethyl)-N-(2-methylphenyl)amine.
Substitution: Substitution reactions on the aromatic ring can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming a stable carbamate-enzyme complex. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(cyclohexylmethyl)-N-(phenyl)carbamate
- Tert-butyl N-(cyclohexylmethyl)-N-(3-methylphenyl)carbamate
- Tert-butyl N-(cyclohexylmethyl)-N-(4-methylphenyl)carbamate
Uniqueness
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15-10-8-9-13-17(15)20(18(21)22-19(2,3)4)14-16-11-6-5-7-12-16/h8-10,13,16H,5-7,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDSGZWCGPEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2CCCCC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.